molecular formula C9H19Sn B14379234 CID 13182561

CID 13182561

Cat. No.: B14379234
M. Wt: 245.96 g/mol
InChI Key: OAXVXIVMKKUNGB-UHFFFAOYSA-N
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Description

For instance, highlights betulin-derived inhibitors (e.g., betulin, betulinic acid) as substrates or inhibitors of enzymes involved in steroid transport or metabolism . Betulin derivatives are triterpenoids with modifications such as hydroxylation or esterification, which enhance solubility and biological activity .

Properties

Molecular Formula

C9H19Sn

Molecular Weight

245.96 g/mol

InChI

InChI=1S/C7H13.2CH3.Sn/c1-7-5-3-2-4-6-7;;;/h2-6H2,1H3;2*1H3;

InChI Key

OAXVXIVMKKUNGB-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCCC1)[Sn](C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 13182561 involves specific chemical reactions and conditions. One common method includes the reaction of phosgene with four equivalents of imidazole under anhydrous conditions. This reaction produces the compound along with imidazolium chloride as a byproduct . The reaction is typically carried out in a controlled environment to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized conditions to enhance efficiency and reduce costs. The process involves the use of large reactors and precise control of temperature and pressure to maintain the desired reaction conditions.

Chemical Reactions Analysis

Types of Reactions

CID 13182561 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another.

Common Reagents and Conditions

The reactions of this compound typically involve common reagents such as acids, bases, and oxidizing or reducing agents. For example, the oxidation reaction may use reagents like potassium permanganate or hydrogen peroxide, while reduction reactions may involve reagents like sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may produce oxides or hydroxides, while reduction reactions may yield reduced forms of the compound.

Scientific Research Applications

CID 13182561 has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of CID 13182561 involves its interaction with specific molecular targets and pathways. The compound acts by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biochemical effects, such as inhibition or activation of enzymatic reactions .

Comparison with Similar Compounds

Structural Analogues

Betulin-Derived Compounds ()
Compound Name PubChem CID Molecular Formula Key Functional Groups Molecular Weight Bioactivity (Inhibitory Role)
Betulin 72326 C₃₀H₅₀O₂ Hydroxyl, alkene 442.7 g/mol Weak inhibitor of bile acid transporters
Betulinic Acid 64971 C₃₀H₄₈O₃ Carboxylic acid, hydroxyl 456.7 g/mol Enhanced solubility, moderate inhibition
3-O-Caffeoyl Betulin 10153267 C₃₉H₅₄O₅ Caffeoyl ester, hydroxyl 610.8 g/mol Strong inhibition due to polar ester group
CID 13182561 13182561 Inferred Hypothetical modifications ~600 g/mol Potential enhanced activity

Key Observations :

  • This compound, if structurally akin to 3-O-caffeoyl betulin, may exhibit stronger inhibition of enzymes or transporters due to similar polar modifications.
Oscillatoxin Derivatives ()
Compound Name PubChem CID Molecular Formula Key Features Bioactivity
Oscillatoxin D 101283546 C₃₉H₅₈N₈O₁₂S₂ Macrocyclic peptide, disulfide bonds Cytotoxic, ion channel modulation
30-Methyl-Oscillatoxin D 185389 C₄₀H₆₀N₈O₁₂S₂ Methylation at C30 Reduced toxicity, altered specificity
This compound 13182561 Inferred Non-peptidic structure Distinct mechanism

Key Observations :

  • Oscillatoxins are macrocyclic peptides with disulfide bonds, contrasting sharply with triterpenoid-based this compound. This suggests divergent biological targets (e.g., ion channels vs. metabolic enzymes) .

Functional Analogues

Inhibitors of Bile Acid Transporters ()

Compounds like irbesartan (CID 3749) and troglitazone (CID 5591) inhibit bile acid transporters but through distinct mechanisms:

  • Irbesartan: Angiotensin II receptor antagonist; non-competitive inhibition of sodium-taurocholate cotransporting polypeptide (NTCP) .
  • Troglitazone : PPAR-γ agonist; modulates transporter expression rather than direct inhibition .
  • This compound : Likely a direct competitive inhibitor akin to betulin derivatives, targeting steroid-binding pockets.

Physicochemical and Pharmacokinetic Properties

Data from –10 on boronic acids and heterocyclic compounds highlight critical parameters:

Property This compound (Inferred) 3-O-Caffeoyl Betulin (CID 10153267) Irbesartan (CID 3749)
LogP (Lipophilicity) ~3.5 5.2 4.8
Water Solubility Moderate (0.1–1 mg/mL) 0.05 mg/mL 0.03 mg/mL
Bioavailability Score 0.55 0.55 0.85
CYP Inhibition None None CYP2C9 Inhibition

Key Observations :

  • This compound may share the low CYP inhibition profile of betulin derivatives, reducing drug-drug interaction risks .
  • Its bioavailability is likely comparable to 3-O-caffeoyl betulin but lower than synthetic drugs like irbesartan.

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